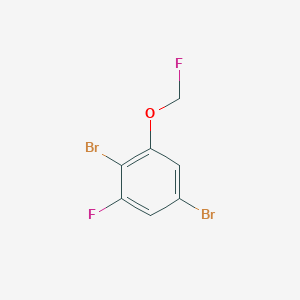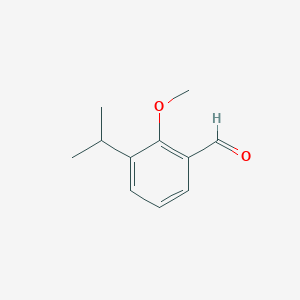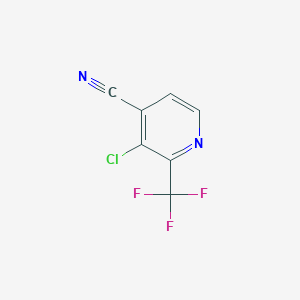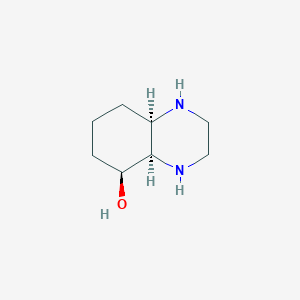
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H6F6N2O2 and a molecular weight of 276.14 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Méthodes De Préparation
The synthesis of (3,4-Bis(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3,4-bis(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine has found applications in various fields of scientific research, including:
Mécanisme D'action
The exact mechanism of action of (3,4-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound binds to specific proteins in the cell membrane, triggering various biochemical and physiological processes. Additionally, it may interact with certain hormones, leading to the activation of specific cellular pathways.
Comparaison Avec Des Composés Similaires
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylhydrazine: This compound has a similar structure but with a trifluoromethyl group instead of trifluoromethoxy groups.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound contains two trifluoromethoxyphenyl groups attached to a hydrazine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two trifluoromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C8H6F6N2O2 |
|---|---|
Poids moléculaire |
276.14 g/mol |
Nom IUPAC |
[3,4-bis(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)17-5-2-1-4(16-15)3-6(5)18-8(12,13)14/h1-3,16H,15H2 |
Clé InChI |
BRQJGWJUHLVLCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)OC(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


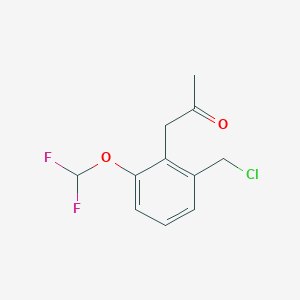
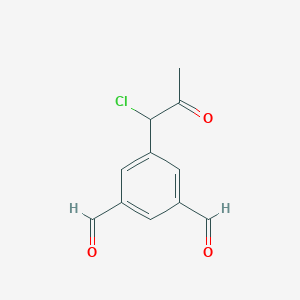
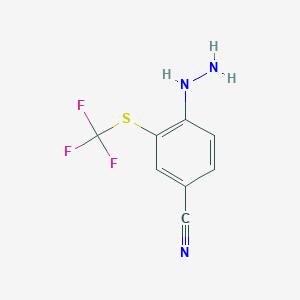
![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
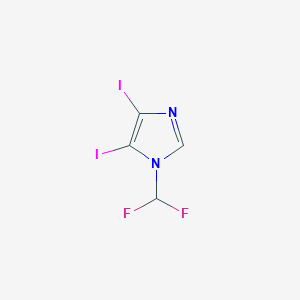

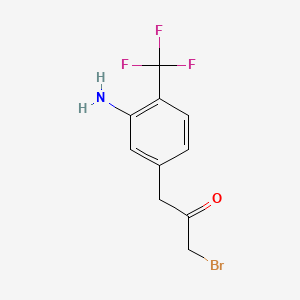
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)

![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
